molecular formula C12H12N2O2 B1268845 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 61922-00-7

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B1268845
CAS No.: 61922-00-7
M. Wt: 216.24 g/mol
InChI Key: YPMNUMFCLRBFHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can have different biological and pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMNUMFCLRBFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344753
Record name 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61922-00-7
Record name 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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